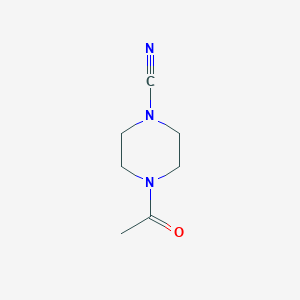

4-Acetylpiperazine-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-acetylpiperazine-1-carbonitrile |

InChI |

InChI=1S/C7H11N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-5H2,1H3 |

InChI Key |

AJYGHIYGCJOYRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Acetylpiperazine 1 Carbonitrile

Direct N-Substitution Approaches

Direct N-substitution is the most straightforward strategy for the synthesis of asymmetrically substituted piperazines like 4-acetylpiperazine-1-carbonitrile. This typically involves a two-step process: the initial introduction of either the acetyl or the cyano group onto the piperazine (B1678402) molecule, followed by the addition of the second functional group to the remaining nitrogen atom. The key challenge lies in controlling the initial reaction to favor mono-substitution.

Acylation Reactions of Piperazine Derivatives

Acylation is a fundamental reaction for introducing the acetyl group onto the piperazine ring. This can be accomplished by reacting a suitable piperazine precursor, such as piperazine itself or piperazine-1-carbonitrile, with an acetylating agent.

The acetylation of a piperazine nitrogen is commonly achieved using reactive derivatives of acetic acid, such as acetyl chloride (an acyl halide) or acetic anhydride (B1165640). nih.gov The high reactivity of acyl halides makes the reaction efficient, often proceeding readily by mixing the reagents, sometimes in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

Acetic anhydride is another widely used and effective acetylating agent. nih.gov The reaction involves the nucleophilic attack of the piperazine nitrogen on one of the carbonyl carbons of the anhydride. This process can be performed with or without a solvent. For instance, heating a mixture of a piperazine derivative with acetic anhydride can yield the N-acetylated product. nih.gov The byproduct, acetic acid, can often be removed by evaporation or an aqueous work-up. youtube.com

The general scheme for the acetylation of a piperazine secondary amine (represented as R-piperazine-H, where R is the other substituent or hydrogen) is as follows:

With Acyl Chloride: R-piperazine-H + CH₃COCl → 4-Substituted-1-acetylpiperazine + HCl

With Acetic Anhydride: R-piperazine-H + (CH₃CO)₂O → 4-Substituted-1-acetylpiperazine + CH₃COOH

To facilitate the acylation reaction, particularly when starting from less reactive carboxylic acids or to improve reaction conditions, coupling agents and bases play a crucial role.

Bases: Tertiary amines like triethylamine (B128534) (NEt₃) or pyridine (B92270) are frequently used as acid scavengers. nih.gov They neutralize the acidic byproduct (HCl or CH₃COOH) generated during acylation, which prevents the protonation of the piperazine starting material and drives the reaction to completion. Other bases, such as potassium carbonate (K₂CO₃), can also be employed, especially in polar aprotic solvents like acetonitrile (B52724). rsc.org

Coupling Agents: While highly reactive acetylating agents like acetyl chloride may not require them, peptide coupling agents are essential for forming amide bonds from carboxylic acids. Although less common for simple acetylation compared to forming more complex amides, agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed to activate the carboxylic acid for nucleophilic attack by the amine.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic strong base that can be used to promote various reactions. In the context of piperazine chemistry, DBU has been effectively used in combination with piperazine as an alternative to piperidine (B6355638) for Fmoc-deprotection in solid-phase peptide synthesis, where it acts as the primary base to initiate the elimination reaction. rsc.orglookchem.com Its role in promoting acylation would be to deprotonate the piperazine nitrogen, increasing its nucleophilicity, or to facilitate the reaction in other ways under specific conditions. researchgate.net

Table 1: Examples of Reagents in Piperazine Acylation

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Acylating Agent | Acetic Anhydride | Source of the acetyl group. nih.gov |

| Acylating Agent | Acetyl Chloride | A more reactive source of the acetyl group. |

| Base | Triethylamine (NEt₃) | Acid scavenger, neutralizes HCl or CH₃COOH byproduct. nih.gov |

| Base | Pyridine | Acts as both a base and sometimes as a catalyst or solvent. nih.gov |

| Base | DBU | Strong, non-nucleophilic base to facilitate reactions. rsc.orglookchem.com |

| Coupling Agent | HATU | Activates carboxylic acids for amidation (less common for simple acetylation). |

Mono-N-Substitution via Piperazine-1-ium Cation

A significant challenge in the functionalization of piperazine is preventing di-substitution, where both nitrogen atoms react. A robust strategy to achieve mono-substitution is the in-situ formation of a piperazine-1-ium cation.

This method relies on the difference in basicity between the two nitrogen atoms of piperazine. By reacting piperazine with one equivalent of a strong acid (like HCl) or by dissolving it in an acid solvent (like acetic acid), a mono-salt is formed. In this piperazine-1-ium cation, one nitrogen is protonated and thus deactivated towards electrophilic attack, while the other remains a free secondary amine, available for reaction.

This free secondary amine can then be selectively functionalized by reacting it with an electrophilic reagent. For the synthesis of this compound, this could involve either:

Reacting piperazine-1-ium cation with an acetylating agent to form 1-acetylpiperazinium salt, which is then neutralized and reacted with a cyanating agent.

Reacting piperazine-1-ium cation with a cyanating agent to form 1-cyanopiperazinium salt, which is then neutralized and acetylated.

A key electrophilic reagent for introducing the cyano group is cyanogen (B1215507) bromide (CNBr) . This reagent reacts with secondary amines to form N-cyanamides. orientjchem.org The reaction typically proceeds under mild conditions and provides a direct route to the N-cyano functionality. orientjchem.orgresearchgate.net

The primary strategy to prevent di-substitution is the aforementioned formation of the piperazine-1-ium cation . The proton acts as a simple and effective protecting group on one of the nitrogen atoms, directing the reaction to the other site. This method avoids the multiple steps of traditional protecting group chemistry (protection, functionalization, deprotection).

Another common, albeit less elegant, strategy is to use a large excess of piperazine relative to the electrophilic reagent. By statistical probability, this favors the formation of the mono-substituted product over the di-substituted one. However, this requires a subsequent, often challenging, separation of the mono-substituted product from the unreacted piperazine and the di-substituted byproduct.

Table 2: Proposed Two-Step Synthesis of this compound

| Step | Starting Material | Reagent | Intermediate/Product | General Conditions |

|---|---|---|---|---|

| 1. Acetylation | Piperazine | Acetic Anhydride | 1-Acetylpiperazine (B87704) | Heat or react in a suitable solvent, potentially with a base like triethylamine. nih.gov |

| 2. Cyanation | 1-Acetylpiperazine | Cyanogen Bromide (CNBr) | This compound | Reaction in a solvent like chloroform (B151607) or acetonitrile at room temperature. researchgate.net |

Catalytic Methodologies in Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound, often providing milder reaction conditions and improved selectivity. Metal-based catalysts are particularly prominent in the functionalization of nitrogen heterocycles.

The introduction of the nitrile group onto the piperazine nitrogen is a key synthetic step that can be facilitated by metal catalysts. Copper ions, in both Cu(I) and Cu(II) oxidation states, are widely used for cyanation reactions.

Copper (I) and Copper (II): The traditional Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide at high temperatures, has been largely improved by catalytic methods. organic-chemistry.org Modern copper-catalyzed domino halide exchange-cyanation procedures, for example, allow for the efficient synthesis of aromatic nitriles from aryl bromides under milder conditions using catalytic amounts of CuI. organic-chemistry.org This highlights the capability of copper to catalyze C-N bond formation involving a cyanide source. Research into copper(I) cyanide networks has demonstrated the self-assembly of metal-organic frameworks with piperazine ligands, indicating a strong interaction between Cu(I), cyanide ions, and the piperazine ring. nih.gov Furthermore, Cu(II) has been implicated in the synthesis of functionalized piperazines through methods like the stannyl (B1234572) amine protocol (SnAP), where a copper-mediated oxidation initiates the key cyclization. mdpi.comencyclopedia.pub Piperazine-based carbodithioate complexes of Cu(II) have also been synthesized and characterized, further establishing the compatibility of the piperazine scaffold with copper-based systems. nih.gov

Aluminum (III) and Cerium (III): While less common in direct N-cyanation of piperazines, other metal ions show potential in related syntheses. For instance, Co-CeO2 nanoparticles have been employed as a reusable heterogeneous catalyst for the one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, showcasing the role of cerium in facilitating the formation of nitrile-containing heterocyclic compounds. ckthakurcollege.net

| Catalyst System | Substrate Type | Key Finding | Relevant Citations |

| CuI/Diamine Ligand | Aryl Bromides | Catalyzes domino halogen exchange-cyanation under mild conditions. | organic-chemistry.org |

| CuCN | Piperazine | Forms stable metal-organic networks with piperazine ligands. | nih.gov |

| Cu(OTf)₂ | Aldehydes & SnAP Reagents | Catalyzes the synthesis of C-H functionalized piperazines. | mdpi.comencyclopedia.pub |

| Co-CeO₂ NPs | Aldehydes, Malononitrile, etc. | Efficiently catalyzes the synthesis of nitrile-containing pyranopyrazoles. | ckthakurcollege.net |

Metal-ligand cooperation (MLC) is an advanced catalytic concept where both the metal center and the ligand actively participate in bond activation. This approach has proven effective for the activation of the typically robust C≡N triple bond in nitriles. acs.orgnih.gov Pincer complexes, particularly those of manganese and rhenium, can de-aromatize their ligand backbone to create a reactive site that adds across the nitrile bond. acs.orgacs.org This reversible activation transforms the nitrile into a nucleophilic species (an α-cyano carbanion analogue) or a ketimido/enamido ligand, making it susceptible to further reactions under mild, base-free conditions. nih.govacs.org This principle is relevant to the synthesis of this compound as it provides a sophisticated mechanism for incorporating the nitrile moiety or for using nitriles as building blocks in complex syntheses. acs.orgnih.govacs.org

Zinc(II) compounds have been shown to effectively catalyze the nucleophilic addition of amines to nitriles, leading to the formation of amidines. rsc.orgrsc.org In studies involving the reaction of various piperidine and piperazine derivatives with acetonitrile in the presence of a Zn(II) starting material, the nature of the amine was found to significantly influence the outcome. rsc.org Notably, in a reaction system with 1-acetylpiperazine, a cocrystal with the composition [Zn(quin)₂(1-Acpz)₂]·[Zn(quin)₂(pz)]n·4CH₃CN was isolated and unambiguously confirmed by crystal structure analysis. rsc.orgrsc.org This finding provides direct evidence of Zinc(II)'s ability to coordinate with 1-acetylpiperazine and mediate reactions involving the addition of amines to nitriles. rsc.orgrsc.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for generating libraries of compounds by immobilizing a substrate on a polymer resin, facilitating purification through simple filtration and washing steps.

The functionalization of piperazines on solid supports is a well-established technique for creating diverse chemical libraries. medchem-ippas.eu Various resins are employed to anchor the piperazine scaffold, allowing for subsequent chemical modifications.

Merrifield's Resin: This polystyrene-based resin can be converted into an azidomethyl polystyrene, which then serves as a scaffold for attaching piperazine derivatives via copper-catalyzed "click chemistry" (CuAAC). mdpi.com This method has been used to create polymer-supported piperazine-substituted triazoles for metal ion extraction. mdpi.com

Rink Amide Polystyrene Resin: This resin has been successfully used in the manual solid-phase synthesis of libraries of arylpiperazine-functionalized amino acid amides. medchem-ippas.eu The use of specialized equipment like the Bill-Board set simplifies the repetitive cycles of reactions, washings, and cleavage. medchem-ippas.eu

This solid-phase approach could be readily adapted for the synthesis of this compound. For example, 1-acetylpiperazine could be attached to a suitable resin, followed by a cyanation step and subsequent cleavage from the solid support to yield the final product.

| Resin Type | Synthetic Application | Key Feature | Relevant Citations |

| Merrifield's Resin (Polystyrene) | Synthesis of polymer-supported piperazine-substituted triazoles. | Functionalized via CuAAC click chemistry. | mdpi.com |

| Rink Amide Polystyrene Resin | Generation of arylpiperazine-functionalized amino acid amide libraries. | Amenable to manual synthesis and library generation. | medchem-ippas.eu |

One-Pot Synthetic Protocols

While a specific one-pot synthesis for this compound is not detailed in the surveyed literature, the principles are widely applied in heterocyclic chemistry. For instance, a one-pot protocol for synthesizing fused pyrrolopiperazines has been developed by combining an Ugi reaction with a spontaneous enamine alkylation in a multicomponent domino reaction. nih.gov Similarly, the synthesis of various pyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has been achieved through efficient one-pot, multi-component reactions using novel catalysts. ckthakurcollege.net

A hypothetical one-pot synthesis of this compound could involve the initial N-acetylation of piperazine, followed by the direct addition of a cyanating agent and catalyst to the same reaction mixture, thereby avoiding the isolation of the 1-acetylpiperazine intermediate.

Efficiency and Atom Economy in Multi-Step Sequences

The economic and environmental viability of a multi-step synthesis is intrinsically linked to its efficiency and atom economy. A comprehensive analysis involves the examination of each step's yield and the extent to which atoms from the reactants are incorporated into the final product.

Hypothetical Multi-Step Synthesis of this compound:

Step 1: Mono-acetylation of Piperazine: Piperazine is reacted with acetic anhydride to form 1-acetylpiperazine. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the acetic acid byproduct.

Step 2: Cyanation of 1-Acetylpiperazine: The secondary amine of 1-acetylpiperazine is then subjected to cyanation. A common method for this transformation is the use of cyanogen bromide (BrCN) in the presence of a base.

Detailed Research Findings:

While specific literature detailing the efficiency and atom economy for the synthesis of this compound is not extensively available, a theoretical analysis based on established chemical principles provides valuable insights. The following tables outline the hypothetical yields and atom economy for the proposed synthetic sequence.

Table 1: Hypothetical Yields for the Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Product | Assumed Yield (%) |

| 1 | Acetylation | Piperazine | 1-Acetylpiperazine | 85 |

| 2 | Cyanation | 1-Acetylpiperazine | This compound | 75 |

| Overall | - | Piperazine | This compound | 63.75 |

Table 2: Atom Economy Analysis for the Synthesis of this compound

| Step | Reactants | Desired Product | Byproducts | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |

| 1 | Piperazine + Acetic Anhydride | 1-Acetylpiperazine | Acetic Acid | 86.14 + 102.09 = 188.23 | 128.17 | 68.09 |

| 2 | 1-Acetylpiperazine + Cyanogen Bromide | This compound | Hydrogen Bromide | 128.17 + 105.92 = 234.09 | 153.18 | 65.44 |

| Overall | Piperazine + Acetic Anhydride + Cyanogen Bromide | This compound | Acetic Acid + Hydrogen Bromide | 86.14 + 102.09 + 105.92 = 294.15 | 153.18 | 52.07 |

Information on the Chemical Reactivity of this compound is Not Currently Available

Following a comprehensive search of publicly accessible scientific literature and chemical databases, it has been determined that specific experimental data detailing the chemical reactivity and derivatization of this compound is not available. The performed searches aimed to gather information for the requested article outline, including reactivity at the piperazine nitrogen atoms, transformations of the acetyl moiety, and reactivity of the carbonitrile group.

The search strategy included queries using the compound name, its CAS number (150932-28-8), and various reaction types. While information exists for structurally related compounds, such as N-acetylpiperazine and other piperazine derivatives, the strict requirement to focus solely on this compound prevents the extrapolation of these findings. The presence of both an acetyl group and a carbonitrile group on the piperazine ring creates a unique electronic and steric environment, meaning its reactivity cannot be reliably inferred from simpler analogues.

For instance, literature on N-acetylpiperazine describes its alkylation and the subsequent hydrolysis of the acetyl group. Similarly, research on related molecules like 4-(2-hydroxyethyl)piperazine-1-carbonitrile (B139351) indicates that the carbonitrile group can be reduced to an amine. However, no documents were found that apply these or other transformations directly to this compound.

Consequently, it is not possible to provide a scientifically accurate and verifiable article that adheres to the provided outline and constraints at this time. The creation of content for the specified sections and subsections would require speculation, which would not meet the authoritative and factual standards requested. Should research on the reactivity of this specific compound be published and become accessible, the generation of the requested article may be possible in the future.

Chemical Reactivity and Derivatization of 4 Acetylpiperazine 1 Carbonitrile

Reactivity of the Carbonitrile Group

Nitrile Hydrolysis and Amidine Formation

The carbon-nitrogen triple bond of the nitrile group in 4-Acetylpiperazine-1-carbonitrile can undergo hydrolysis under both acidic and alkaline conditions. This reaction typically proceeds in two stages. chemguide.co.ukbyjus.com Initially, the nitrile is converted to an amide intermediate, in this case, 4-acetylpiperazine-1-carboxamide. byjus.comorganicchemistrytutor.com With continued heating under reflux, this amide is further hydrolyzed. organicchemistrytutor.com

Acidic Hydrolysis : When heated with a dilute acid like hydrochloric acid, the final product is the corresponding carboxylic acid, 4-acetylpiperazine-1-carboxylic acid, along with an ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.ukbyjus.comlibretexts.org The reaction goes to completion because the carboxylate ion, if formed, is immediately protonated by the strong acid present. byjus.com

Alkaline Hydrolysis : Heating the nitrile with an aqueous alkali, such as sodium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 4-acetylpiperazine-1-carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

The nitrile group can also serve as a precursor for the synthesis of amidines. This transformation is significant as the amidine functional group is a key structural motif in many biologically active compounds. researchgate.net A common method for this conversion is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt (a Pinner salt). researchgate.netorganic-chemistry.org This intermediate then reacts with an amine to yield the desired amidine. For this compound, this would provide a route to a range of N-substituted 4-acetylpiperazine-1-carboximidamides.

Conjugate Addition Reactions to the Nitrile

While the term "conjugate addition" typically refers to the 1,4-addition to α,β-unsaturated systems, the nitrile group itself undergoes nucleophilic addition across the carbon-nitrogen triple bond. nih.govresearchgate.net The carbon atom of the cyano group is electrophilic and is susceptible to attack by various nucleophiles.

This reactivity is central to many synthetic transformations involving nitriles. chadsprep.com For instance, Grignard reagents (organomagnesium halides) can add to the nitrile carbon to form an intermediate imine salt, which is then hydrolyzed to produce a ketone. Applying this to this compound would allow for the attachment of various organic R-groups, yielding a ketone of the structure 1-(1-oxo-1-R-methyl)-4-acetylpiperazine. This reaction significantly expands the synthetic utility of the parent compound by enabling carbon-carbon bond formation.

Derivatization for Analytical and Research Applications

The piperazine (B1678402) ring system is a valuable component in the design of molecules for analytical and research purposes. Derivatives of acetylpiperazine are employed in strategies for fluorescent labeling and to enhance signals in mass spectrometry.

Fluorescent Labeling Strategies

The acetylpiperazine moiety can be incorporated into fluorescent probes, where it often plays a crucial role in modulating the photophysical properties of a fluorophore. nih.gov A common strategy involves the photoinduced electron transfer (PET) mechanism, where the piperazine nitrogen acts as an electron donor. nih.gov

In a typical PET sensor design, the piperazine group is linked to a fluorophore, such as a naphthalimide. The lone pair of electrons on the piperazine nitrogen can quench the fluorescence of the naphthalimide core. However, upon protonation of the nitrogen in an acidic environment, this PET process is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response. nih.gov This pH sensitivity makes naphthalimide-piperazine derivatives effective fluorescent switches. nih.gov

While this compound is not itself a fluorescent label, it represents a starting point for creating such probes. The acetyl group could be modified, or the nitrile could be converted to a different functional group to facilitate covalent attachment to a fluorophore like naphthalimide or coumarin. nih.govnih.gov

Table 1: Examples of Piperazine-Based Fluorescent Probes This table illustrates how piperazine derivatives are used in fluorescent sensors. Note that the specific compound this compound is a potential precursor, not the final probe.

Mass Spectrometry Signal Enhancement Techniques

In proteomics and peptidomics, chemical derivatization is a key strategy for improving the detection and sequencing of peptides by mass spectrometry (MS). sigmaaldrich.comnih.gov Piperazine-based reagents are particularly effective for modifying the carboxyl groups of peptides (at the C-terminus and on aspartic and glutamic acid side chains). nih.govnih.gov

This derivatization attaches a basic piperazine group to the peptide, which readily accepts a proton. nih.gov The resulting increase in the peptide's net positive charge significantly enhances its ionization efficiency in positive-mode electrospray ionization (ESI) and improves fragmentation in techniques like electron transfer dissociation (ETD). nih.govnih.gov Researchers have successfully used reagents such as 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) for this purpose. sigmaaldrich.comnih.govresearchgate.net The derivatization reaction is typically carried out using a carbodiimide (B86325) coupling agent like EDC in the presence of HOAt. sigmaaldrich.comnih.govnih.gov

Studies have shown that this method achieves high derivatization yields (often over 94%) and leads to the preferential detection of peptides with low molecular weight and high isoelectric points (pI). sigmaaldrich.comnih.govresearchgate.net The enhanced charge state allows for more comprehensive peptide sequencing via ETD. nih.gov

Table 2: Piperazine-Based Derivatization for MS Signal Enhancement This table summarizes research findings on the use of piperazine reagents for derivatizing peptides to improve mass spectrometry analysis.

Computational and Theoretical Investigations of 4 Acetylpiperazine 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, are broadly categorized into ab initio and density functional theory approaches.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) methods, provide a rigorous framework for studying molecular systems. longdom.org For molecules of moderate size like 4-Acetylpiperazine-1-carbonitrile, these methods can be computationally intensive but offer high accuracy.

Density Functional Theory (DFT) has emerged as a powerful and popular alternative, balancing accuracy with computational cost. scirp.org DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines the strengths of both HF and DFT approaches. researchgate.net

For a comprehensive analysis of this compound, a combination of methods is often employed. For instance, geometry optimization and vibrational frequency calculations are typically performed using DFT with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions. researchgate.net The results from such calculations can be compared with experimental data, where available, to validate the computational model. researchgate.net

Table 1: Illustrative Example of Calculated Properties for a Piperazine (B1678402) Derivative

| Property | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XXX |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | X.XX |

| Energy Gap (eV) | X.XX |

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is fundamental to predicting a molecule's reactivity and properties. Natural Bond Orbital (NBO) analysis is a key technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov By analyzing the NBOs, one can gain insights into the donor-acceptor interactions that contribute to the stability of the molecule. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. This analysis is invaluable for predicting sites of intermolecular interactions. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules.

Conformational Analysis

The piperazine ring in this compound can adopt several conformations, with the chair form being the most common. A thorough conformational analysis is essential to identify the most stable conformer, as this will be the predominant structure under most conditions. nih.gov This analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds. The energies of the different conformers are calculated, and the one with the lowest energy is identified as the global minimum.

Computational methods like DFT can be used to optimize the geometry of each conformer and calculate its relative energy. nih.gov The results of such an analysis would reveal the preferred orientation of the acetyl and nitrile groups relative to the piperazine ring.

Table 2: Illustrative Example of Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Axial Acetyl) | X.XX |

| Chair (Equatorial Acetyl) | 0.00 (most stable) |

| Boat | XX.XX |

| Twist-Boat | XX.XX |

Note: This table is for illustrative purposes to show the type of data generated from conformational analysis.

Intermolecular Interactions and Solvation Effects

The interactions of this compound with other molecules, including solvent molecules, are critical to its behavior in solution. Molecular dynamics (MD) simulations can be used to study these interactions in detail. rsc.org In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. rsc.org For instance, the nitrogen atoms of the piperazine ring and the oxygen atom of the acetyl group can act as hydrogen bond acceptors.

Solvation effects can significantly influence the properties and reactivity of a molecule. Computational models can account for these effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. Studying the behavior of this compound in different solvents would provide insights into its solubility and how the solvent environment affects its conformational equilibrium and reactivity.

Acid-Base Equilibria Prediction

The basicity of the nitrogen atoms in the piperazine ring is a key chemical characteristic of this compound. The pKa value, which quantifies the acidity of a compound's conjugate acid, can be predicted using computational methods. These predictions are often based on calculating the Gibbs free energy change for the protonation reaction in solution.

Various theoretical models can be employed to calculate the pKa. These methods often involve a combination of quantum mechanical calculations for the molecule in the gas phase and a solvation model to account for the effects of the solvent. The accuracy of these predictions depends on the level of theory and the solvation model used. For piperazine derivatives, understanding the pKa is crucial for applications where pH plays a significant role.

: A Review of Current Research

Despite a thorough search of scientific literature and computational chemistry databases, specific research focusing on the computational and theoretical investigations of this compound is not publicly available. Therefore, a detailed analysis as per the requested outline cannot be provided at this time.

The field of computational chemistry offers powerful tools to elucidate reaction mechanisms, predict molecular properties, and guide the synthesis of new compounds. Methodologies such as Density Functional Theory (DFT) for transition state analysis and activation barrier calculation, as well as molecular dynamics simulations for modeling catalytic pathways, are routinely applied to understand complex chemical processes. Similarly, Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) studies are instrumental in drug discovery and materials science for predicting the biological activity or reactivity of novel molecules based on their structural features.

These computational approaches would be highly valuable in exploring the chemical behavior of this compound. For instance, a computational study could shed light on the reactivity of the acetyl and cyano groups, the conformational preferences of the piperazine ring, and the potential for this molecule to act as a precursor in various chemical transformations.

However, as of the current date, no published studies were identified that specifically address:

Structure-Reactivity and Structure-Activity Relationship (SAR) Predictionsfor this compound, including:

Insights for Scaffold Modification in Target-Oriented Synthesis

While general principles of computational chemistry and SAR of piperazine-containing compounds are well-documented, applying these to this compound without specific research data would be speculative and would not meet the required standards of scientific accuracy for this article.

Future research in this area would be beneficial to uncover the fundamental chemical properties and potential applications of this compound. Such studies would likely involve the use of computational software to model the molecule's electronic structure, predict its behavior in different chemical environments, and design novel derivatives with tailored properties.

Role of 4 Acetylpiperazine 1 Carbonitrile As a Research Scaffold

Integration into Complex Molecular Architectures

The strategic placement of functional groups on the piperazine (B1678402) ring of 4-Acetylpiperazine-1-carbonitrile allows for its seamless integration into a variety of complex molecular frameworks. This adaptability makes it a sought-after building block for creating novel chemical entities.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. sigmaaldrich.com this compound has demonstrated its utility as a precursor for the synthesis of various heterocyclic systems. The nitrile group, for instance, can participate in cyclization reactions to form new rings. One notable application is in the synthesis of substituted pyridines. Specifically, alkylheteroaromatic-carbonitriles, a class to which this compound can be considered a functionalized member, serve as versatile precursors for polyfunctionally substituted isoquinolines and pyrido[3,4-c]pyridines. crossref.org This highlights the role of the cyano group as a key reactive handle for constructing these more elaborate heterocyclic structures.

In the realm of drug discovery, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov The piperazine ring itself is widely recognized as a privileged structure. researchgate.netnih.govnih.gov Its presence in numerous approved drugs is a testament to its favorable properties. mdpi.com The incorporation of this compound into a molecule can, therefore, bestow upon it the desirable characteristics associated with the piperazine core. The benzoylpiperidine fragment, which shares structural similarities with the acetylpiperazine moiety, is also considered a privileged structure and a potential bioisostere of the piperazine ring, further underscoring the value of this chemical framework in drug design. nih.gov The use of such scaffolds can significantly improve the drug-like properties of a compound. researchgate.net

Contributions to Drug Discovery Research

The application of this compound and its derivatives extends deeply into the field of drug discovery, where it has been instrumental in the development of new therapeutic agents.

The this compound scaffold has been a key component in the design of a multitude of pharmacologically active compounds. The piperazine moiety is a common feature in molecules targeting a wide array of biological systems. For instance, derivatives of piperazine have been investigated for their potential as inhibitors of the Zika virus. nih.gov Specifically, a series of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs showed promising antiviral activity. nih.gov In the context of cancer research, piperazine-containing compounds have been developed as inhibitors of histone acetyltransferases p300/CBP, which are potential drug targets for various cancers. nih.gov

Table 1: Examples of Pharmacologically Active Compounds Derived from Piperazine Scaffolds

| Compound Class | Target/Activity | Therapeutic Area |

| 4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs | Zika Virus | Antiviral |

| 1,4-Pyrazine-containing inhibitors | Histone Acetyltransferases p300/CBP | Antitumor |

| N-arylpiperazine derivatives | D2/D3 Dopamine Receptors | Neurodegenerative Diseases |

| 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin (CPT-11) | Topoisomerase I | Antitumor |

This table is for illustrative purposes and includes compounds with piperazine scaffolds, highlighting the versatility of this core structure.

The incorporation of the piperazine moiety, and by extension, the this compound scaffold, can significantly influence the pharmacodynamic and pharmacokinetic properties of a drug candidate. nih.govnih.gov The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the water solubility of a molecule, a crucial factor for bioavailability. nih.gov This ability to fine-tune the physicochemical properties of a compound is a key advantage in drug design. nih.gov The conformational flexibility of the piperazine ring also allows for optimal positioning of pharmacophoric groups to interact with their biological targets. mdpi.com

The versatility of the this compound scaffold is evident in its application across a wide range of therapeutic areas.

Antitumor Research: Piperazine derivatives have a long history in cancer therapy. For example, a water-soluble derivative of camptothecin, CPT-11, which incorporates a piperidino-piperidino moiety, has shown significant antitumor activity against a broad spectrum of experimental tumor models. nih.gov More recently, 1,4-pyrazine-containing compounds have been identified as potent inhibitors of p300/CBP histone acetyltransferases, showing strong activity against the proliferation of various cancer cells. nih.gov

Antiviral Research: As previously mentioned, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as potential inhibitors of the Zika virus. nih.gov Furthermore, pyrazine-based conjugates have shown promising antiviral properties against SARS-CoV-2. nih.gov

Anti-inflammatory Research: Piperazine compounds are attractive candidates for the development of new anti-inflammatory drugs. nih.gov Derivatives such as 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester and (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone have demonstrated significant anti-inflammatory effects in preclinical models. nih.govnih.govresearchgate.net Natural compounds containing piperazine-like structures have also been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. mdpi.com

Table 2: Therapeutic Applications of Piperazine-Derived Compounds

| Therapeutic Area | Example Compound/Class | Mechanism of Action/Target |

| Antitumor | CPT-11 | Topoisomerase I inhibitor |

| Antitumor | 1,4-Pyrazine-containing inhibitors | p300/CBP HAT inhibitors |

| Antiviral | 4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs | Zika virus inhibition |

| Antiviral | Pyrazine-triazole conjugates | SARS-CoV-2 inhibition |

| Anti-inflammatory | 4-[(1-Phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Reduction of inflammatory mediators |

| Anti-inflammatory | (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduction of pro-inflammatory cytokines |

This table provides a summary of the diverse therapeutic areas where piperazine-containing compounds have been investigated.

Analytical Methodologies for the Characterization and Study of 4 Acetylpiperazine 1 Carbonitrile

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. measurlabs.cominfinitalab.com Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments can measure m/z values to four or more decimal places. researchgate.net This high accuracy makes it possible to distinguish between molecules that have the same nominal mass but different elemental formulas. filab.fr

For 4-acetylpiperazine-1-carbonitrile (Molecular Formula: C₇H₁₁N₃O), HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass is derived by summing the exact masses of the most abundant isotopes of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). missouri.edumsu.edu

Typically, using a soft ionization technique like Electrospray Ionization (ESI), the compound would be analyzed as a protonated molecule, [M+H]⁺. The high resolving power of the instrument would differentiate the true [M+H]⁺ ion from any potential background interferences of the same nominal mass, ensuring an unambiguous formula assignment. infinitalab.comthermofisher.com

Table 1: Predicted HRMS Data for Protonated this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Species (Adduct) | [M+H]⁺ |

| Calculated Exact Mass | 166.0975 |

| Required Mass Accuracy | < 5 ppm |

This table presents theoretically calculated data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, or MS/MS, is an indispensable technique for elucidating the structure of a molecule. nationalmaglab.org The process involves multiple stages of mass analysis. First, the intact molecule is ionized, and the resulting molecular ion (or a protonated adduct like [M+H]⁺) is selected based on its mass-to-charge ratio. This selected "precursor ion" is then subjected to fragmentation by colliding it with an inert gas, a process known as collision-induced dissociation (CID). The resulting "product ions" are then mass-analyzed to generate a fragmentation spectrum. nationalmaglab.orgnih.gov

The fragmentation pattern is characteristic of the molecule's structure. Weak bonds are more likely to break, and the resulting fragments provide a molecular fingerprint, revealing the connectivity of atoms and the presence of specific functional groups.

For this compound ([M+H]⁺, m/z 166.1), MS/MS analysis would be expected to show characteristic cleavages of the piperazine (B1678402) ring and losses of the substituent groups. Key predicted fragmentation pathways include the loss of the acetyl group and cleavages within the heterocyclic ring structure. researchgate.netmdpi.com By analyzing these fragments, the core piperazine structure and the positions of the acetyl and carbonitrile groups can be confirmed.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 166.1 | 124.1 | CH₂CO (Ketene) | Protonated 1-piperazinecarbonitrile |

| 166.1 | 97.1 | C₂H₄N₂ (Acetylnitrile fragment) | Piperazine ring fragment |

| 166.1 | 70.1 | C₃H₄N₂O (Acetylpiperazine fragment) | Protonated piperazine fragment |

| 124.1 | 97.1 | HCN (Hydrogen Cyanide) | Protonated piperazine |

This table presents predicted fragmentation data based on known chemical principles for illustrative purposes.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile molecules like this compound. nih.gov In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov

A key advantage of ESI is that it imparts very little excess energy to the analyte, meaning the molecule typically remains intact. nih.gov For this compound, ESI would be expected to predominantly generate the protonated molecular ion, [M+H]⁺, due to the presence of basic nitrogen atoms in the piperazine ring. nih.govnih.gov This makes ESI an ideal ionization source for coupling with both HRMS for accurate mass determination and MS/MS for structural analysis, as it provides a stable and abundant precursor ion for fragmentation experiments. nih.govacs.org

Electron Ionization (EI)

Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique. In the EI source, gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). youtube.com This collision ejects an electron from the molecule, creating a molecular radical cation (M⁺•). The significant excess energy deposited during this process causes extensive and reproducible fragmentation. libretexts.orgresearchgate.net

For this compound, EI would produce a complex mass spectrum. The molecular ion peak might be weak or even absent due to the molecule's propensity to fragment. researchgate.net The fragmentation pattern would be highly detailed, providing a structural fingerprint useful for library matching. libretexts.org Expected fragmentation would involve alpha-cleavages adjacent to the nitrogen atoms and the loss of the acetyl and nitrile functional groups as radicals or neutral molecules. While this extensive fragmentation is excellent for structural confirmation, the absence of a strong molecular ion can make determining the molecular weight challenging. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. numberanalytics.comwikipedia.org The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. numberanalytics.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the positions of individual atoms can be determined with very high precision. fiveable.meyoutube.com

Application of this technique to this compound would require growing a suitable single crystal of the compound. A successful analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements for all covalent bonds and angles within the molecule.

Conformation: The exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing any hydrogen bonds or other non-covalent interactions that dictate the packing structure.

This data provides an unambiguous confirmation of the molecule's constitution and stereochemistry.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume | 845 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.30 g/cm³ |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Potentiometric Titration for Acid-Base Characterization

Potentiometric titration is a standard analytical method used to determine the concentration of a substance and to measure its acid-base dissociation constants (pKa). researchgate.net The technique involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The resulting titration curve (pH vs. volume of titrant) shows inflection points that correspond to the neutralization of acidic or basic functional groups. who.int

This compound possesses two nitrogen atoms within its piperazine ring. The nitrogen at position 1 is part of a carbonitrile and is non-basic. The nitrogen at position 4 is part of an amide group. While amides are significantly weaker bases than amines, the N-4 atom can still be protonated under sufficiently acidic conditions.

By performing a potentiometric titration—dissolving the compound in water and titrating with a strong acid (like HCl)—the pKa of the conjugate acid of the N-4 nitrogen could be determined. uregina.ca The pKa value provides a quantitative measure of the basicity of the compound, which is a critical physicochemical property influencing its behavior in different pH environments. acs.org

Q & A

Q. Basic

- Handling : Use PPE (nitrile gloves, lab coat, goggles) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR to confirm acetyl (δ ~2.1 ppm for CH₃) and piperazine ring protons (δ ~2.5–3.5 ppm) .

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion (M⁺) and fragmentation patterns.

- X-ray Crystallography : For resolving crystal structure; SHELX software is widely used for refinement .

How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in cyanide substitution steps .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

- Green Chemistry : Use continuous flow reactors to reduce side products and improve scalability .

- Process Monitoring : In-line FTIR or HPLC to track intermediate formation and adjust conditions in real time .

What strategies are effective in resolving contradictions in crystallographic data for this compound derivatives?

Q. Advanced

- Multi-Software Validation : Cross-check refinement results using SHELXL (for small molecules) and PHENIX (for macromolecules) .

- Twinned Data Analysis : Apply SHELXD/SHELXE for robust phasing in cases of twinning or low-resolution data .

- Hydrogen Bond Network Mapping : Compare experimental bond lengths/angles with DFT-calculated geometries to identify discrepancies .

How does the electronic environment of the piperazine ring influence its reactivity in nucleophilic substitutions?

Q. Advanced

- Electron-Withdrawing Effects : The acetyl group reduces electron density on the piperazine nitrogen, enhancing susceptibility to nucleophilic attack at the carbonitrile site .

- Conformational Analysis : Chair vs. boat conformations (via DFT calculations) affect steric accessibility. Chair conformers dominate in non-polar solvents, favoring SN2 mechanisms .

- Solvent Effects : Polar solvents stabilize transition states, accelerating substitution rates .

What computational methods are suitable for predicting the biological activity of this compound analogs?

Q. Advanced

- Docking Studies : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., enzymes, GPCRs) .

- Molecular Dynamics (MD) : AMBER or GROMACS to simulate ligand-receptor stability over time .

- QSAR Modeling : Train models on piperazine derivatives’ datasets to predict bioavailability and toxicity .

How can stability issues of this compound under varying pH conditions be systematically investigated?

Q. Advanced

- pH-Rate Profiling : Conduct accelerated degradation studies (pH 1–13, 25–60°C) monitored via HPLC to identify degradation pathways .

- Degradant Identification : LC-MS/MS to characterize products (e.g., hydrolysis to piperazine-1-carboxylic acid) .

- Buffer Compatibility Testing : Assess excipient interactions in formulation studies using DSC/TGA .

Key Notes

- Safety : Prioritize hazard controls (e.g., engineering controls, PPE) due to skin/eye irritation risks .

- Data Reproducibility : Validate synthetic protocols with triplicate runs and report yield ranges .

- Advanced Tools : Leverage crystallographic software (SHELX) and computational models (MD, QSAR) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.